molecular formula C20H17ClN4O3 B2576554 Acide I-BET762

Acide I-BET762

Numéro de catalogue: B2576554
Poids moléculaire: 396.8 g/mol
Clé InChI: VEIZLTSJCDOIBH-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acide I-BET762, également connu sous le nom d'acide molibresib, est un dérivé de l'I-BET762. C'est un puissant inhibiteur des protéines bromodomaine et extra-terminale (BET), qui sont des lecteurs épigénétiques impliqués dans la régulation de l'expression des gènes. Les protéines BET reconnaissent les résidus de lysine acétylés sur les queues d'histones, facilitant l'interaction entre la chromatine et la machinerie transcriptionnelle. L'this compound s'est montré prometteur dans le traitement de divers cancers et maladies inflammatoires .

Applications De Recherche Scientifique

I-BET762 carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

I-BET762 carboxylic acid primarily targets the Bromodomain and Extra-Terminal motif (BET) proteins . BET proteins are a class of proteins collectively called epigenetic “readers”. They play a crucial role in transducing signals encoded in post-translationally modified epigenetic marks . These proteins contain two consecutive bromodomains, which recognize the acetyllysine (Ac-K) residues in histone tails and mediate the protein-protein interactions between BET proteins and histones .

Mode of Action

The interaction of I-BET762 carboxylic acid with its targets involves mimicking the Ac-K residues in histone tails . This mimicry disrupts the protein-protein interactions between BET proteins and histones, leading to modulation of the functions of BET proteins . By inhibiting the interaction between BET bromodomains and Ac-K of histone tails, I-BET762 carboxylic acid has considerable therapeutic potential for the treatment of cancer, inflammatory diseases, and other medical conditions .

Biochemical Pathways

I-BET762 carboxylic acid affects the biochemical pathways by downregulating the gene expression induced by Lipopolysaccharides (LPS) . This leads to a decrease in the expression of LPS-induced cytokines and chemokines . Furthermore, I-BET762 carboxylic acid blocks the binding of BET proteins with acetylated histones, disrupting the formation of chromatin complexes essential for the expression of inflammatory genes .

Pharmacokinetics

It is noted that i-bet762 carboxylic acid has good physiochemical properties as an oral agent

Result of Action

The action of I-BET762 carboxylic acid results in the induction of cell cycle arrest in the G0/G1 phase, cell death, and suppression of cell proliferation and metastatic stem cell factors . It also upregulates the BH3-only protein Bim, which is related to chemotherapy resistance . This upregulation increases the cell death triggered by other chemotherapeutic agents in certain cells .

Action Environment

It is known that the compound is stable and has good pharmacological properties as an oral agent

Safety and Hazards

I-BET762 carboxylic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Orientations Futures

I-BET762 carboxylic acid has entered phase I/II clinical trials for the treatment of the aggressive NUT midline carcinoma and other cancers . It shows promise as a therapeutic approach for cancer treatment, inflammatory diseases, and other medical conditions .

Analyse Biochimique

Biochemical Properties

I-BET762 carboxylic acid plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein that recognizes acetylated lysine residues on histone tails and regulates gene expression. The compound interacts with the bromodomains of BRD4, preventing it from binding to acetylated histones and thereby modulating the transcription of target genes . This interaction disrupts the recruitment of transcriptional machinery to chromatin, leading to changes in gene expression patterns. Additionally, I-BET762 carboxylic acid can be used to synthesize PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system .

Cellular Effects

I-BET762 carboxylic acid exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, I-BET762 carboxylic acid has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It also affects the expression of genes involved in cell survival, differentiation, and immune response. The compound’s impact on cell signaling pathways, such as the MYC oncogene pathway, further underscores its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of I-BET762 carboxylic acid involves its binding interactions with the bromodomains of BRD4. By occupying the acetyl-lysine binding pocket, the compound prevents BRD4 from recognizing and binding to acetylated histones . This inhibition disrupts the formation of transcriptional complexes and leads to changes in gene expression. Additionally, I-BET762 carboxylic acid can inhibit the recruitment of other transcriptional regulators, such as the Mediator complex, to chromatin, further modulating transcriptional activity . The compound’s ability to inhibit BRD4 also results in the downregulation of oncogenes and other genes critical for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of I-BET762 carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that I-BET762 carboxylic acid remains stable under specific storage conditions, such as -20°C for up to two years . Its activity may decrease over time due to degradation or changes in its chemical structure. Long-term exposure to I-BET762 carboxylic acid in in vitro and in vivo studies has demonstrated sustained inhibition of BRD4 activity, leading to prolonged changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of I-BET762 carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRD4 activity and modulates gene expression without causing significant toxicity . At higher doses, I-BET762 carboxylic acid may exhibit toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

I-BET762 carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of I-BET762 carboxylic acid, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of I-BET762 carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on BRD4 . Transporters such as organic anion-transporting polypeptides (OATPs) and efflux pumps like P-glycoprotein (P-gp) may influence the intracellular concentration and distribution of I-BET762 carboxylic acid . These transport mechanisms are critical for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

I-BET762 carboxylic acid is primarily localized in the nucleus, where it interacts with chromatin and inhibits BRD4 activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, nuclear localization signals (NLS) may facilitate the transport of I-BET762 carboxylic acid into the nucleus . Once inside the nucleus, the compound binds to bromodomains on histones, preventing BRD4 from recognizing acetylated lysine residues and modulating gene expression.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide I-BET762 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLe groupe benzyle est remplacé par une série de groupes aromatiques et hétéroaromatiques .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes de purification pour rationaliser la production .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide I-BET762 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

    Agents oxydants : Permanganate de potassium, trioxyde de chrome.

    Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

    Agents halogénants : Chlore, brome.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions comprennent divers composés aromatiques substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'Action

L'this compound exerce ses effets en se liant aux bromodomaines des protéines BET, empêchant ainsi leur interaction avec les résidus de lysine acétylés sur les queues d'histones. Cette inhibition perturbe le recrutement de la machinerie transcriptionnelle à la chromatine, conduisant à la régulation négative de l'expression des gènes. Les cibles moléculaires comprennent BRD2, BRD3 et BRD4, qui sont des régulateurs clés des processus transcriptionnels .

Composés Similaires :

Unicité : L'this compound est unique en raison de ses modifications spécifiques qui améliorent son affinité de liaison et sa sélectivité pour les protéines BET. Sa portion acide carboxylique permet des réactions de conjugaison, ce qui en fait un outil précieux dans la synthèse de molécules PROTAC .

Comparaison Avec Des Composés Similaires

Uniqueness: I-BET762 carboxylic acid is unique due to its specific modifications that enhance its binding affinity and selectivity for BET proteins. Its carboxylic acid moiety allows for conjugation reactions, making it a valuable tool in the synthesis of PROTAC molecules .

Propriétés

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZLTSJCDOIBH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.